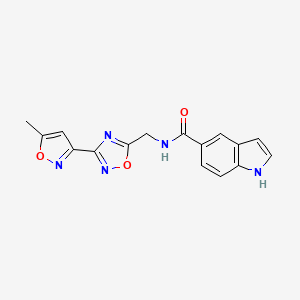

3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C11H11N3O2 HCl, and it has a molecular weight of 253.68 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC2=C (C=C1)N=CN=C2NCC (=O)O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.68 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Applications

Research indicates the synthesis of compounds closely related to 3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride, demonstrating antiviral and antimicrobial properties. For example, Luo et al. (2012) explored the synthesis of (quinazolin-4-ylamino)methylphosphonates, which showed varying degrees of anti-Tobacco mosaic virus (TMV) activity. Similarly, Myangar and Raval (2012) synthesized azetidinyl-3-quinazolin-4-one hybrids that exhibited potent antimicrobial activity against certain gram-positive and gram-negative bacteria (Luo et al., 2012); (Myangar & Raval, 2012).

Cancer and Tumor Studies

Significant research has been conducted on derivatives of this compound in the context of cancer and tumor treatment. Wissner et al. (2005) developed 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as irreversible inhibitors for VEGFR-2, a key receptor in tumor growth and angiogenesis. Hassan and Hassan (2013) also evaluated the cytotoxic activity of certain quinazoline derivatives against lymphoma cell lines, finding some to be more effective than standard drugs (Wissner et al., 2005); (Hassan & Hassan, 2013).

Neuroprotective and Antagonistic Properties

Several studies focus on the neuroprotective properties and receptor antagonism of related compounds. Yu et al. (2013) discovered quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors, offering potential treatment avenues for Alzheimer's disease. Similarly, Takahashi et al. (1998) researched a quinazoline derivative, YM872, as a neuroprotective agent against cerebral ischemia, demonstrating its potential in acute stroke treatment (Yu et al., 2013); (Takahashi et al., 1998).

Propiedades

IUPAC Name |

3-[(6-methylquinazolin-4-yl)amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-8-2-3-10-9(6-8)12(15-7-14-10)13-5-4-11(16)17;/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H,13,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXPQPMHSDRZAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2362974.png)

![2-Chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide](/img/structure/B2362977.png)

![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)

![6-Hydroxy-2-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B2362985.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)

![6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2362991.png)

![7-chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2362993.png)